2-(1-(4-Fluorophenyl)indolin-2-yl)acetamide
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Overview
Description
2-(1-(4-Fluorophenyl)indolin-2-yl)acetamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with the molecular formula C16H15FN2O, has a molecular weight of 270.3 g/mol .
Preparation Methods
The synthesis of 2-(1-(4-Fluorophenyl)indolin-2-yl)acetamide typically involves the reaction of 4-fluoroaniline with isatin to form an intermediate, which is then reacted with chloroacetyl chloride to yield the final product . The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-(1-(4-Fluorophenyl)indolin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into amines or other reduced forms using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the nitrogen atom, using reagents like alkyl halides.
Scientific Research Applications
2-(1-(4-Fluorophenyl)indolin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound has shown potential in biological studies due to its ability to interact with multiple biological targets.
Mechanism of Action
The mechanism of action of 2-(1-(4-Fluorophenyl)indolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It has been found to inhibit the ERK1/2, AKT, and STAT3 signaling pathways, which are crucial for cell proliferation and survival . Additionally, it induces mitochondrial apoptosis by upregulating Bax and downregulating Bcl-2 proteins, leading to the activation of caspase 3 and PARP cleavage .
Comparison with Similar Compounds
2-(1-(4-Fluorophenyl)indolin-2-yl)acetamide can be compared with other indole derivatives such as:
N,N-Dihexyl-2-(4-fluorophenyl)indole-3-acetamide: This compound also contains a fluorophenyl group and exhibits similar biological activities.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological functions but similar structural features.
Indolin-2-one derivatives: These compounds share the indolinone core and have been studied for their neuroprotective and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and its potent biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H15FN2O |
---|---|
Molecular Weight |
270.30 g/mol |
IUPAC Name |
2-[1-(4-fluorophenyl)-2,3-dihydroindol-2-yl]acetamide |
InChI |
InChI=1S/C16H15FN2O/c17-12-5-7-13(8-6-12)19-14(10-16(18)20)9-11-3-1-2-4-15(11)19/h1-8,14H,9-10H2,(H2,18,20) |
InChI Key |
SFIXEMSMWVIVQL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C3=CC=C(C=C3)F)CC(=O)N |
Origin of Product |
United States |
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